![molecular formula C23H29N3O4S2 B2602570 4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 500149-33-7](/img/structure/B2602570.png)
4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-dibutylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, commonly known as DBIBB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIBB is a sulfonamide-based compound that possesses a benzamide and a benzothiazole moiety.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized and evaluated the antimicrobial potential of compounds with structures incorporating thiazole and benzamide motifs. For example, the synthesis of thiazole derivatives has been reported to exhibit significant antifungal activity (Narayana et al., 2004). Additionally, compounds such as N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives have been synthesized and shown to possess antimicrobial activity, highlighting the role of thiazole and benzamide functionalities in developing new antimicrobial agents (Chawla, 2016).
Anticancer Applications
Research into the anticancer properties of related compounds has led to the design and synthesis of derivatives that show significant activity against various cancer cell lines. For instance, derivatives such as N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have been evaluated for their anticancer activity, demonstrating promising results against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021).
Photodynamic Therapy for Cancer
The development of new photosensitizers for photodynamic therapy (PDT) applications is another area of research. Zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base have been synthesized, characterized, and proposed for PDT applications due to their high singlet oxygen quantum yield and good fluorescence properties, indicating their potential in cancer treatment (Pişkin et al., 2020).
Alzheimer's Disease Treatment
Compounds with benzamide derivatives have also been investigated for their potential in treating Alzheimer's disease. For instance, a series of 5-aroylindolyl-substituted hydroxamic acids have shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), demonstrating neuroprotective activity and the ability to ameliorate Alzheimer's disease phenotypes in animal models (Lee et al., 2018).
Propiedades
IUPAC Name |
4-(dibutylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O4S2/c1-4-6-15-26(16-7-5-2)32(28,29)18-13-11-17(12-14-18)22(27)25-23-24-21-19(30-3)9-8-10-20(21)31-23/h8-14H,4-7,15-16H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZNPJWINQYKOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

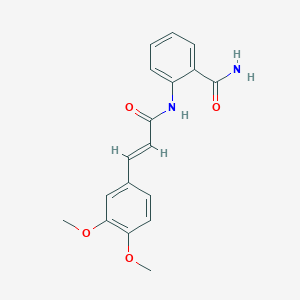




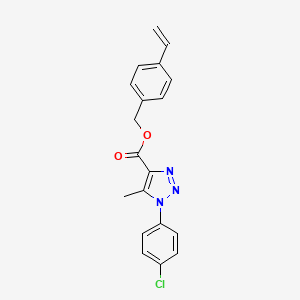
![Ethyl 2-[4-oxo-3-(2-oxo-2-phenylethyl)-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2602499.png)
![N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2602501.png)
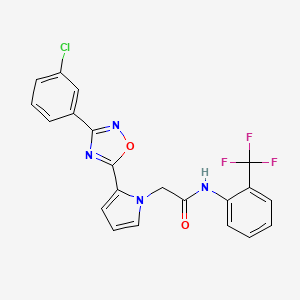
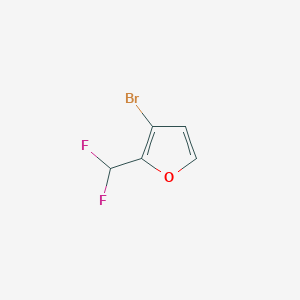
![1-[(4-Chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one](/img/structure/B2602505.png)
![Methyl 2-amino-2-[3-(2-chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2602506.png)
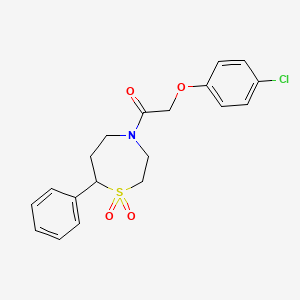
![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-(2-ethoxyphenyl)acetamide](/img/structure/B2602510.png)